丹曲林杂质 2

描述

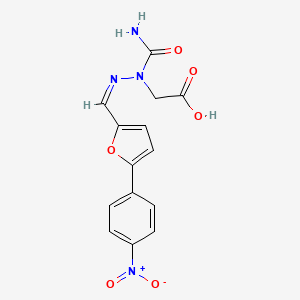

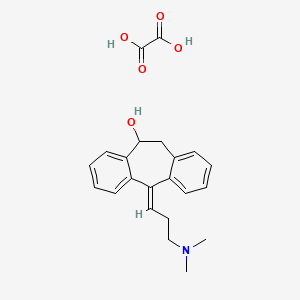

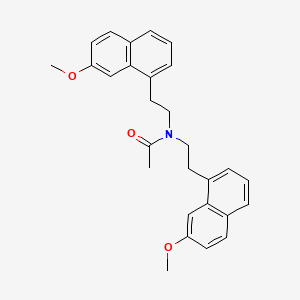

5-(4-Nitrophenyl)-2-furaldehyde-(2-carboxymethyl) Semicarbazone is an impurity in the synthesis of Dantrolene, a muscle relaxant (skeletal). Dantrolene is used in the treatment of malignant hyperthermia.

科学研究应用

恶性高热治疗

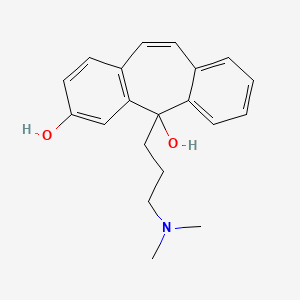

丹曲林钠 (DAN),其中包括丹曲林杂质 2,广泛用作治疗恶性高热的肌肉松弛剂 {svg_1} {svg_2}. 恶性高热是一种影响欧盟 10,000 人中 0.2 人的药理遗传病 {svg_3}.

Ryanodine 受体抑制剂

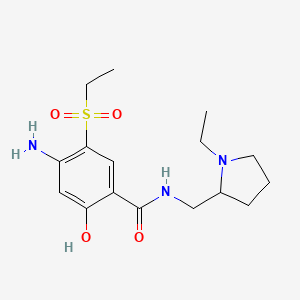

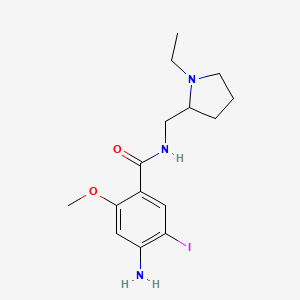

丹曲林通过抑制 Ryanodine 受体发挥作用,Ryanodine 受体负责纹状体肌肉和大脑中的钙募集 {svg_4}. 这种对 RyR1 通道的抑制作用抑制了肌浆网中 Ca2+ 的异常释放 {svg_5}.

潜在的阿尔茨海默病治疗方法

由于其参与钙稳态,丹曲林在几种阿尔茨海默病动物模型中被成功地研究了其作为神经保护性小分子的潜力 {svg_6}.

单胺氧化酶 B 和乙酰胆碱酯酶的抑制

除了钙拮抗作用外,还发现丹曲林抑制单胺氧化酶 B 和乙酰胆碱酯酶 {svg_7}. 这些酶参与神经递质的分解,其抑制在某些神经系统疾病中具有治疗效果。

免受氧化损伤的细胞保护

发现丹曲林可以提供免受氧化损伤的细胞保护 {svg_8}. 这意味着它可以保护细胞免受氧化应激造成的损伤,氧化应激与许多疾病有关,包括神经退行性疾病和癌症。

肉碱/酰基肉碱转运蛋白的激活

发现丹曲林激活肉碱/酰基肉碱转运蛋白 {svg_9}. 该转运蛋白参与将脂肪酸转运到线粒体中以进行氧化和能量产生。这种转运蛋白的激活可能在能量代谢受损的疾病中具有潜在的治疗益处。

作用机制

Target of Action

The primary target of this compound, also known as Dantrolene Impurity 2, is the ryanodine receptor 1 . This receptor mediates the release of calcium from the sarcoplasmic reticulum, an essential step in muscle contraction .

Mode of Action

Dantrolene Impurity 2 depresses excitation-contraction coupling in skeletal muscle by binding to the ryanodine receptor 1 . This binding results in a decrease in intracellular calcium concentration . The compound’s interaction with its target leads to a reduction in skeletal muscle tone .

Biochemical Pathways

The compound affects the biochemical pathway involving the release of calcium from the sarcoplasmic reticulum . By binding to the ryanodine receptor 1 and decreasing intracellular calcium concentration, it disrupts the normal excitation-contraction coupling in skeletal muscle .

Pharmacokinetics

After oral administration, about 70% of Dantrolene Impurity 2 is absorbed . The compound is metabolized in the liver, with the major metabolites being 5-hydroxy dantrolene and an acetylamino metabolite of dantrolene . The distribution volume is approximately 36.4 ± 11.7 L .

Result of Action

The molecular and cellular effects of Dantrolene Impurity 2’s action include a decrease in intracellular calcium concentration and a reduction in skeletal muscle tone . This results in the management of the fulminant hypermetabolism of skeletal muscle characteristic of malignant hyperthermia crises .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dantrolene Impurity 2. For instance, the compound’s absorption can be affected by the pH of the stomach and the presence of food. Additionally, factors such as the patient’s age, liver function, and the presence of other medications can influence the compound’s metabolism and excretion .

属性

IUPAC Name |

2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O6/c15-14(21)17(8-13(19)20)16-7-11-5-6-12(24-11)9-1-3-10(4-2-9)18(22)23/h1-7H,8H2,(H2,15,21)(H,19,20)/b16-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDXLIJGJXVFDO-APSNUPSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=NN(CC(=O)O)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=N\N(CC(=O)O)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)

![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)

![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)

![2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602180.png)